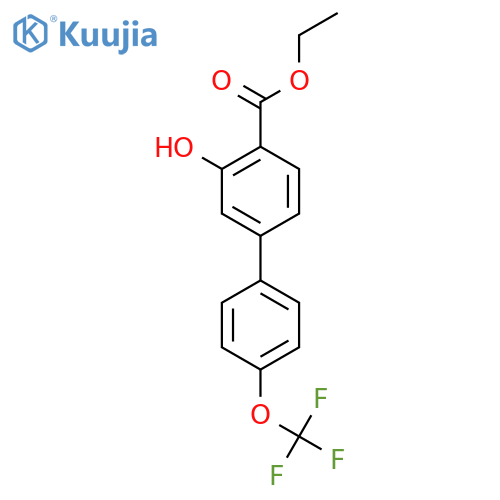Cas no 1261554-80-6 (Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate)

1261554-80-6 structure
商品名:Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate
CAS番号:1261554-80-6
MF:C16H13F3O4
メガワット:326.267235517502
CID:4990536
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate
-
- インチ: 1S/C16H13F3O4/c1-2-22-15(21)13-8-5-11(9-14(13)20)10-3-6-12(7-4-10)23-16(17,18)19/h3-9,20H,2H2,1H3
- InChIKey: ZRCFDQBISDINLI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CC(C(=O)OCC)=C(C=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 391
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 5.1
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011625-500mg |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 500mg |
$806.85 | 2023-09-03 | |
| Alichem | A011011625-250mg |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A011011625-1g |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate |
1261554-80-6 | 97% | 1g |
$1579.40 | 2023-09-03 |
Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
1261554-80-6 (Ethyl 3-hydroxy-4'-(trifluoromethoxy)biphenyl-4-carboxylate) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
